1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one
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Overview
Description
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a cyclopropyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloroaniline, which is then reacted with cyclopropylcarbonyl chloride to form an intermediate. This intermediate undergoes cyclization with anthranilic acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl ether and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole
- (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol .
Uniqueness
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinazolinone core.
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopropylquinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c18-12-7-9-13(10-8-12)20-15-4-2-1-3-14(15)17(21)19-16(20)11-5-6-11/h1-4,7-11H,5-6H2 |
InChI Key |
KNMICHNPDCWVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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